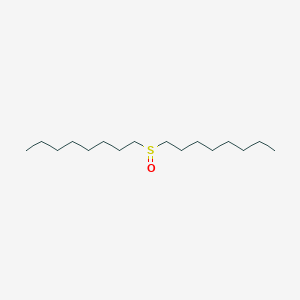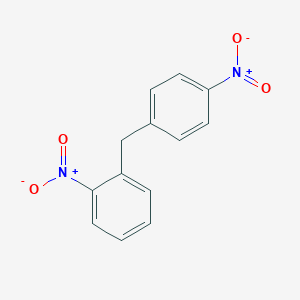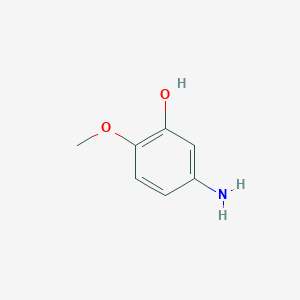
(+)-Clorhidrato de carnitina
Descripción general
Descripción
(+)-Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary amine compound that plays a crucial role in energy production and fatty acid metabolism. It is synthesized in mammals from the essential amino acids lysine and methionine and can also be ingested through the diet, with red meat and dairy products being primary sources . Carnitine is essential for the transport of long-chain fatty acids across the mitochondrial membrane, facilitating their β-oxidation . It also acts as a shuttle for acetyl groups, influencing glucose metabolism and energy sensing .
Synthesis Analysis
The synthesis of L-(−)-Carnitine has been achieved from epichlorohydrin using a selective hydrolytic kinetic resolution with chiral salen-CoIII complexes. This process yields (S)-(+)-epichlorohydrin, which is then subjected to quaternarization, cyanidation, hydrolysis, and ionic exchange, with an overall yield of about 70% based on (S)-(+)-epichlorohydrin . Another approach for synthesizing carnitine analogs involves the treatment of tert-butyl 3,4-epoxybutyrate with appropriate amines, followed by mild acid hydrolysis .
Molecular Structure Analysis
The crystal and molecular structure of DL-carnitine hydrochloride has been determined using X-ray diffraction. The crystals are monoclinic space group P21/c, with a skeletal configuration similar to γ-amino-β-hydroxybutyric acid. The Cl− ion mediates between adjacent carnitine cations by two O–H···Cl− hydrogen bonds to form an infinite chain along the c-axis .
Chemical Reactions Analysis
Carnitine participates in several chemical reactions within the body. It is involved in the β-oxidation of fatty acids by acting as an obligatory cofactor, facilitating the transport of fatty acids into mitochondria as acylcarnitine esters . Carnitine also plays a role in buffering the acyl coenzyme A (CoA)-CoA ratio, branched-chain amino acid metabolism, removal of excess acyl groups, and peroxisomal fatty acid oxidation .
Physical and Chemical Properties Analysis
Carnitine's physical and chemical properties are significant for its biological functions. It is a low-molecular-weight compound that is biologically active in the L-form and is stored primarily in skeletal muscle, with lower concentrations in plasma . Carnitine's role as an osmoprotectant in bacteria and its ability to enhance thermotolerance, cryotolerance, and barotolerance have been noted . Its therapeutic properties include modulation of brain energy and phospholipid metabolism, synaptic morphology, and neurotransmitter transmission .
Aplicaciones Científicas De Investigación
Desarrollo de Materiales Biomédicos
(+)-Clorhidrato de carnitina se utiliza en el desarrollo de materiales biomédicos, particularmente en nanopartículas de lípidos sólidos (SLNs). Estas SLNs se emplean como transportadores para sistemas de liberación controlada de fármacos, mejorando la biodisponibilidad y la estabilidad de los agentes terapéuticos . El papel del compuesto en las SLNs es crucial para dirigirse a tejidos específicos y mejorar la farmacocinética de los fármacos.
Remediación Ambiental
En la ciencia ambiental, se explora el this compound por su potencial para activar el peroxymonosulfato (PMS) para la degradación de contaminantes como el clorhidrato de tetraciclina en los procesos de tratamiento de agua . Esta aplicación es significativa para abordar los desafíos que plantea la contaminación por antibióticos en los entornos acuáticos.
Cicatrización de Heridas e Ingeniería Tisular
El compuesto se investiga por su aplicación en la fabricación de andamios electrohilados para la cicatrización de heridas y la ingeniería tisular . Estos andamios proporcionan una estructura que imita la matriz extracelular, promoviendo la unión y la proliferación celular, que son esenciales para una cicatrización de heridas efectiva.
Metabolismo Energético y Nutrición Deportiva
El this compound juega un papel vital en el metabolismo energético, ya que facilita el transporte de ácidos grasos a las mitocondrias para la beta-oxidación . Esta función es particularmente beneficiosa en la nutrición deportiva, donde se utiliza para mejorar el rendimiento y la recuperación del ejercicio.
Terapias Neuroprotectoras
La investigación indica que el this compound puede tener efectos neuroprotectores, potencialmente ayudando en el tratamiento de enfermedades neurodegenerativas . Su capacidad para mejorar la función mitocondrial y prevenir la apoptosis en las células neuronales es una vía prometedora para aplicaciones terapéuticas.
Salud Cardiovascular
El compuesto también se asocia con la salud cardiovascular, donde se cree que ayuda en el manejo de afecciones como la isquemia y la insuficiencia cardíaca . Su papel en el metabolismo de los ácidos grasos puede contribuir a la producción de energía en las células del músculo cardíaco, lo cual es crucial para mantener la función cardíaca.
Manejo del Peso y Tratamiento de la Obesidad
En el contexto del manejo del peso, se investiga el this compound por su potencial para mejorar el metabolismo de los lípidos, lo que ayuda a reducir la masa de grasa corporal . Esta aplicación es particularmente relevante en el tratamiento de la obesidad y los trastornos metabólicos relacionados.
Aplicaciones en la Industria Cosmética
Por último, el this compound encuentra aplicaciones en la industria cosmética, donde se utiliza en formulaciones para mejorar el metabolismo de la piel y reducir la apariencia de la celulitis . Su participación en la oxidación de ácidos grasos se aprovecha para promover una piel más saludable y firme.
Propiedades
IUPAC Name |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142995 | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10017-44-4 | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
